3-(4-Fluorophenyl)pyrrolidine
Overview
Description
3-(4-Fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to show activity against various targets such as ck1γ and ck1ε . The role of these targets is significant in various biological processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It is known that the chiral moiety of pyrrolidine derivatives can influence kinase inhibition . This suggests that the compound might interact with its targets, leading to changes in their activity.
Biochemical Pathways
Given the reported activity of similar pyrrolidine derivatives, it is plausible that this compound could affect pathways related to the function of its targets .
Pharmacokinetics
The compound has a molecular weight of 165207, a density of 11±01 g/cm3, and a boiling point of 2418±330 °C at 760 mmHg . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Similar pyrrolidine derivatives have shown nanomolar activity against certain targets, suggesting potential biological effects .
Action Environment
It is recommended to store the compound in closed vessels at a temperature of -20°c . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process, where 4-fluorobenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-Fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)pyrrolidine
- 3-(4-Bromophenyl)pyrrolidine
- 3-(4-Methylphenyl)pyrrolidine
Comparison
Compared to its analogs, 3-(4-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound particularly valuable in drug discovery .
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQWISAVOSATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390260 | |
Record name | 3-(4-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144620-11-1 | |
Record name | 3-(4-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Fluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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